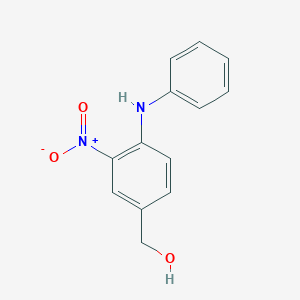

(3-Nitro-4-(phenylamino)phenyl)methanol

Description

(3-Nitro-4-(phenylamino)phenyl)methanol is a nitro-substituted aromatic compound featuring a phenylamino group at the para position relative to a methanol substituent. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.

Properties

Molecular Formula |

C13H12N2O3 |

|---|---|

Molecular Weight |

244.25 g/mol |

IUPAC Name |

(4-anilino-3-nitrophenyl)methanol |

InChI |

InChI=1S/C13H12N2O3/c16-9-10-6-7-12(13(8-10)15(17)18)14-11-4-2-1-3-5-11/h1-8,14,16H,9H2 |

InChI Key |

WUKHQGXNZXPEEY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C(C=C(C=C2)CO)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares (3-Nitro-4-(phenylamino)phenyl)methanol with structurally related nitroaromatic methanol derivatives. Key differences in substituent positions, functional groups, and similarity scores (based on structural descriptors like Tanimoto coefficients) are highlighted.

Table 1: Structural Comparison of Analogous Compounds

| CAS No. | Compound Name | Similarity Score | Key Structural Differences |

|---|---|---|---|

| 90390-46-8 | (3-Amino-5-nitrophenyl)methanol | 0.90 | Amino group replaces phenylamino; nitro at meta |

| 22162-15-8 | (2-Methyl-4-nitrophenyl)methanol | 0.90 | Methyl substituent at ortho; lacks phenylamino |

| 71176-55-1 | (5-Nitro-1,3-phenylene)dimethanol | 0.92 | Dual methanol groups; nitro at para |

| 619-73-8 | (4-Nitro-3-(trifluoromethyl)phenyl)methanol | 0.90 | Trifluoromethyl substituent; nitro at para |

Key Findings:

Substituent Position and Electronic Effects: The phenylamino group in this compound introduces strong electron-donating resonance effects, which may stabilize the nitro group’s electron-withdrawing character. In contrast, (3-Amino-5-nitrophenyl)methanol (CAS 90390-46-8) lacks the phenylamino group, resulting in a more nucleophilic amino substituent .

Steric and Functional Group Impact: (2-Methyl-4-nitrophenyl)methanol (CAS 22162-15-8) contains an ortho-methyl group, which introduces steric hindrance absent in the target compound. This may reduce reactivity in coupling reactions . The trifluoromethyl group in (4-Nitro-3-(trifluoromethyl)phenyl)methanol (CAS 619-73-8) significantly alters lipophilicity and metabolic stability compared to the phenylamino group in the target compound .

The coumarin’s conjugated system enhances UV absorption, while the azetidinone introduces strain, affecting antimicrobial activity .

Research Implications

- Medicinal Chemistry: The phenylamino-nitro motif is associated with antimicrobial and kinase inhibitory activity, as seen in coumarin-azetidinone hybrids () .

- Materials Science: Nitroaromatic methanols are explored as photoactive agents; the dual methanol groups in CAS 71176-55-1 suggest utility in polymer crosslinking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.